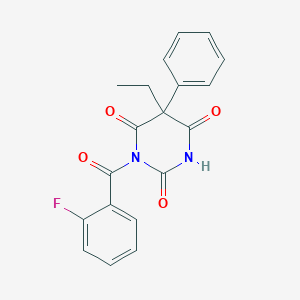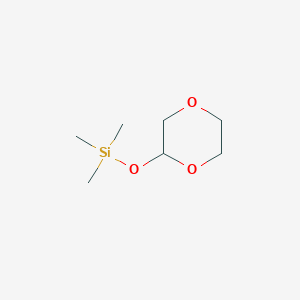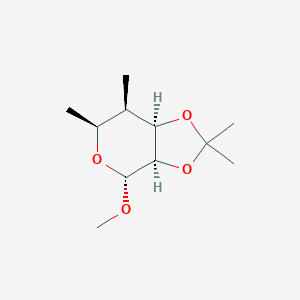
Mdimlh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mdimlh is a naturally occurring compound found in certain plants, including the Mitragyna speciosa tree. It has gained popularity in recent years as a potential treatment for various medical conditions. Mdimlh has been used for centuries in traditional medicine in Southeast Asia. It is known for its analgesic, anti-inflammatory, and anti-anxiety properties.
Mécanisme D'action
Mdimlh works by interacting with the opioid receptors in the brain. It binds to these receptors and activates them, which leads to the release of endorphins. Endorphins are natural painkillers produced by the body. By activating the opioid receptors, Mdimlh can provide pain relief and improve mood.
Biochemical and Physiological Effects:
Mdimlh has a number of biochemical and physiological effects on the body. It can reduce inflammation, improve circulation, and boost the immune system. It also has antioxidant properties, which can help protect the body against damage from free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Mdimlh in lab experiments is that it is a natural compound that is relatively easy to obtain. It also has a wide range of potential applications, making it a versatile research tool. However, there are some limitations to using Mdimlh in lab experiments. For example, it can be difficult to control the dose and purity of the compound, which can affect the results of the experiment.
Orientations Futures
There are many potential future directions for research on Mdimlh. One area of interest is its potential as a treatment for opioid addiction. Studies have shown that Mdimlh can reduce withdrawal symptoms and cravings in people who are addicted to opioids. Another area of research is its potential as a treatment for depression and anxiety. Studies have shown that Mdimlh can improve mood and reduce symptoms of anxiety and depression. Finally, researchers are also investigating the potential of Mdimlh as a treatment for chronic pain.
Méthodes De Synthèse
Mdimlh can be extracted from the leaves of the Mitragyna speciosa tree. The leaves are dried and then crushed into a powder. The powder is then mixed with water or other solvents to extract the Mdimlh. The extract can be further purified to obtain a more concentrated form of the compound.
Applications De Recherche Scientifique
Mdimlh has been the subject of numerous scientific studies. Researchers have investigated its potential as a treatment for chronic pain, depression, anxiety, and opioid addiction. Studies have shown that Mdimlh can reduce pain and inflammation, improve mood, and alleviate symptoms of anxiety and depression.
Propriétés
Numéro CAS |
105678-15-7 |
|---|---|
Nom du produit |
Mdimlh |
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(3aR,4R,6S,7R,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
InChI |
InChI=1S/C11H20O4/c1-6-7(2)13-10(12-5)9-8(6)14-11(3,4)15-9/h6-10H,1-5H3/t6-,7+,8-,9-,10-/m1/s1 |
Clé InChI |
OBWAYKDNXZQABQ-JDDHQFAOSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](O[C@H]([C@H]2[C@@H]1OC(O2)(C)C)OC)C |
SMILES |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
SMILES canonique |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
Synonymes |
MDIMLH methyl-6-deoxy-2,3-isopropylidene-4-methylene lyxo-pyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



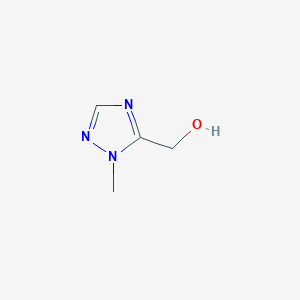
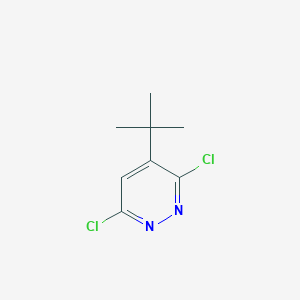
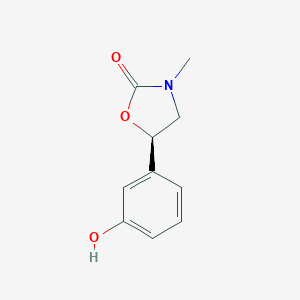
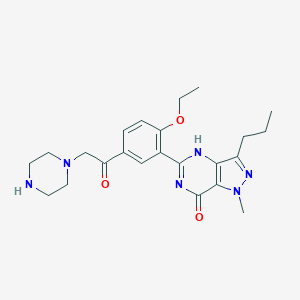
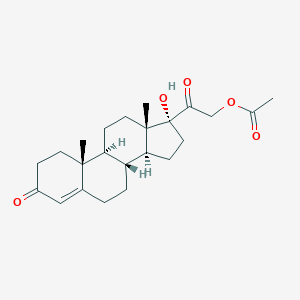
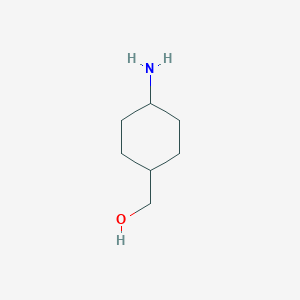

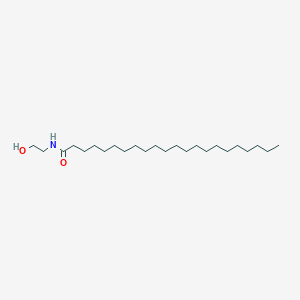
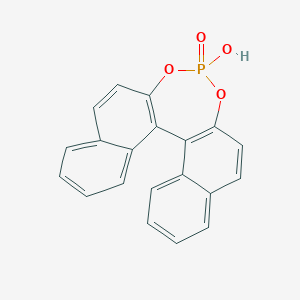
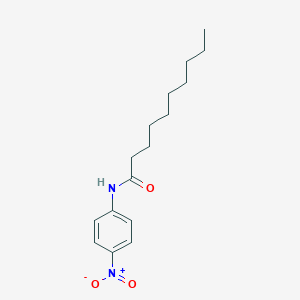
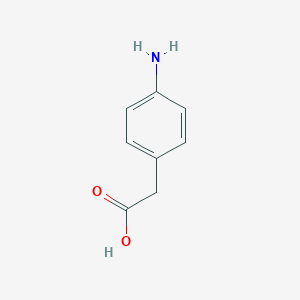
![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)
